molecular formula C17H21ClN2O2 B12506960 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride

8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride

Cat. No.: B12506960
M. Wt: 320.8 g/mol
InChI Key: ZAOQBEAHJFSJLY-UHFFFAOYSA-N
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Description

8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride is a complex organic compound that belongs to the class of tropane alkaloids. This compound is known for its unique bicyclic structure, which includes a tropane ring system fused with an indole moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride typically involves multiple steps. One common approach starts with the preparation of the tropane ring system, followed by the introduction of the indole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Preparation of Tropane Ring System: The tropane ring can be synthesized through the reduction of tropinone using sodium borohydride or lithium aluminum hydride.

    Introduction of Indole Moiety: The indole-3-carboxylate group is introduced through a condensation reaction with indole-3-carboxylic acid and the tropane derivative.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Reduced tropane derivatives.

    Substitution Products: Functionalized indole derivatives.

Scientific Research Applications

8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems due to its tropane structure.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s tropane structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The indole moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tropine: Another tropane alkaloid with a similar bicyclic structure.

    Scopolamine: A tropane alkaloid used for its anticholinergic properties.

    Atropine: A well-known tropane alkaloid with medicinal uses.

Uniqueness

8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride is unique due to its combination of a tropane ring system with an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,15H,6-9H2,1H3;1H

InChI Key

ZAOQBEAHJFSJLY-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.Cl

Origin of Product

United States

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